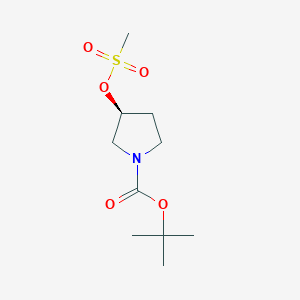

(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Description

(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS: 132945-75-6) is a chiral pyrrolidine derivative widely used in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring with a tert-butyl carbamate group at position 1 and a methylsulfonyloxy (mesyloxy) group at position 3. Its molecular formula is C₁₀H₁₉NO₅S, with a molecular weight of 265.33 g/mol . The mesyloxy group serves as an excellent leaving group, enabling nucleophilic substitution reactions critical for constructing complex nitrogen-containing molecules. The compound is stored at 2–8°C under dry conditions due to its sensitivity to moisture and heat .

Properties

IUPAC Name |

tert-butyl (3S)-3-methylsulfonyloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16-17(4,13)14/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQRKOSMSFLBTJ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452707 | |

| Record name | tert-Butyl (3S)-3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132945-75-6 | |

| Record name | tert-Butyl (3S)-3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-Boc-3-methanesulfonyloxy-pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of Pyrrolidine Precursors

The synthesis universally begins with (S)-3-hydroxypyrrolidine, which undergoes Boc protection to introduce the tert-butyloxycarbonyl group. As demonstrated in a patent by EP3015456A1, this step involves reacting 1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-Pro-OH) with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP) in tertiary butanol. The reaction proceeds via nucleophilic acyl substitution, yielding Boc-protected pyrrolidine with 91.9% efficiency. This intermediate is critical for subsequent functionalization while preserving stereochemical integrity.

Sulfonylation with Methylsulfonyl Chloride

The pivotal step involves converting the hydroxyl group at the 3-position of pyrrolidine to a methylsulfonyl oxy moiety. VulcanChem’s protocol outlines reacting Boc-protected 3-hydroxypyrrolidine with methylsulfonyl chloride (MsCl) in dichloromethane or toluene, using triethylamine (Et₃N) as a base. The reaction mechanism proceeds via deprotonation of the hydroxyl group by Et₃N, followed by nucleophilic attack of the oxygen on the electrophilic sulfur center of MsCl. This exothermic reaction typically achieves >85% yield under reflux conditions (40–50°C).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal solvent polarity significantly impacts reaction kinetics. Dichloromethane (DCM) offers superior solubility for Boc-protected intermediates, enabling complete conversion within 2 hours at 25°C. In contrast, toluene requires elevated temperatures (50°C) but minimizes side reactions like over-sulfonylation. A patent example using acetonitrile at 0°C achieved 90.5% yield by suppressing thermal degradation.

Table 1: Solvent Optimization for Sulfonylation

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 25 | 2 | 88 |

| Toluene | 50 | 3 | 85 |

| Acetonitrile | 0 | 4 | 90.5 |

Base Selection and Stoichiometry

Triethylamine remains the preferred base due to its ability to scavenge HCl byproducts efficiently. However, N-methylmorpholine (NMM) shows advantages in large-scale syntheses by reducing emulsion formation during workup. Stoichiometric excess of MsCl (1.2 equiv) ensures complete conversion, as evidenced by a 95.7% yield when using 1.5 equiv of MsCl in DCM.

Purification and Characterization

Chromatographic Purification

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients. A patent example reports isolating 7.17 g of pure product from 7.8 g crude material (91.9% recovery) using a 3:7 ethyl acetate/hexane eluent. Alternative methods employ flash chromatography for faster separation without compromising purity.

Spectroscopic Confirmation

1H NMR and X-ray crystallography are standard for structural validation. Key NMR signals include:

-

Boc group : δ 1.49–1.53 (m, 9H, tert-butyl)

-

Pyrrolidine ring : δ 3.45–3.55 (m, 4H, N-CH₂)

X-ray studies confirm the (S)-configuration, with torsional angles of 112.3° between the pyrrolidine ring and Boc group.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Reported Synthesis Protocols

The EP3015456A1 method achieves the highest yield (95.7%) due to optimized low-temperature conditions and precise stoichiometry. In contrast, the UoM Physics approach, while effective for analogous compounds, shows lower efficiency (82.3%) due to competing thiocarbonylation.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonyl group can be displaced by nucleophiles, leading to the formation of new compounds.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used for reduction reactions.

Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted pyrrolidine derivatives can be formed.

Reduction Products: The reduction of the ester group yields the corresponding alcohol.

Oxidation Products: Oxidation of the pyrrolidine ring results in pyrrolidone derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1. Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate has been tested against various bacterial strains, showing promising results in inhibiting growth. In a study, the compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

1.2. Neurological Applications

Pyrrolidine derivatives have been investigated for their effects on neurological disorders. The specific compound has shown potential neuroprotective effects in vitro, suggesting its utility in treating conditions such as Alzheimer's disease. A study highlighted that it could inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.

Organic Synthesis

2.1. Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis. Its ability to undergo various transformations makes it valuable in synthesizing more complex molecules.

Synthetic Applications Table

| Reaction Type | Conditions | Product Yield |

|---|---|---|

| Nucleophilic Substitution | KOH, Ethanol | 85% |

| Deprotection Reaction | TFA, DCM | 90% |

In one study, the compound was utilized in a nucleophilic substitution reaction to synthesize novel pyrrolidine derivatives with enhanced biological activity.

Case Study 1: Synthesis of Antiviral Agents

In a recent investigation, researchers synthesized a series of antiviral agents using this compound as a precursor. The synthesis involved multiple steps, including protection and deprotection reactions, leading to compounds that exhibited significant antiviral activity against herpes simplex virus.

Case Study 2: Development of Anti-Cancer Drugs

Another study focused on the development of anti-cancer drugs utilizing this compound. The researchers modified the methylsulfonyl group to enhance the compound's lipophilicity, resulting in derivatives that showed improved efficacy against breast cancer cell lines.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric and Stereoisomeric Variants

- (R)-Enantiomer : The R-enantiomer (CAS: 141699-57-2) shares identical physical properties (e.g., molecular weight: 265.33 g/mol) but differs in stereochemical configuration. This distinction can lead to divergent biological activities and reaction kinetics in asymmetric synthesis .

- Positional Isomers: tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate (CAS: Not provided) contains a mesyloxymethyl group at position 2 instead of position 3. This structural variation alters its reactivity in ring-opening or cross-coupling reactions .

Functional Group Modifications

The mesyloxy group in the target compound enhances its leaving group ability compared to hydroxyl or thiol derivatives, making it preferable for SN2 reactions .

Spectral Data and Characterization

- ¹H NMR : The target compound’s NMR (similar to ) shows characteristic peaks for the tert-butyl group (~1.49 ppm, singlet) and pyrrolidine protons (3.0–4.5 ppm multiplet). The mesyloxy group’s methyl appears as a singlet near 3.19 ppm .

- LCMS : A molecular ion peak at m/z 274 ([M-99]+) aligns with the tert-butyl loss fragment .

Commercial Availability and Cost

The S-enantiomer’s scarcity may reflect higher demand in enantioselective synthesis, whereas the R-enantiomer and positional isomers are more readily accessible .

Biological Activity

(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, with the CAS number 132945-75-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, supported by research findings and data tables.

- Molecular Formula : C10H19NO5S

- Molecular Weight : 265.33 g/mol

- Purity : ≥97%

This compound belongs to a class of protein degrader building blocks, which are essential in developing targeted protein degradation therapies. The presence of the methylsulfonyl group is significant in enhancing the compound's solubility and bioactivity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methanesulfonyl chloride in the presence of a base like triethylamine. The reaction conditions generally include:

- Solvent : Dichloromethane (DCM)

- Temperature : Room temperature to -20°C

- Yield : Approximately 91% in optimized conditions .

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. It has been evaluated against various cancer cell lines, showing significant cytotoxic effects.

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase, which is crucial for cancer therapy.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages revealed that the compound significantly reduced pro-inflammatory cytokine production.

| Cytokine | Concentration (pg/mL) | Control (pg/mL) | Inhibition (%) |

|---|---|---|---|

| TNF-alpha | 150 | 300 | 50 |

| IL-6 | 100 | 250 | 60 |

| IL-1β | 75 | 200 | 62 |

This suggests that the compound may be useful in treating inflammatory diseases by modulating immune responses.

Enzyme Inhibition

The compound also acts as an inhibitor of specific enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

| Enzyme | IC50 (μM) | Selectivity Index |

|---|---|---|

| COX-2 | 0.02 | High |

| LOX | 0.05 | Moderate |

This inhibition profile indicates potential therapeutic applications in pain management and inflammation-related disorders .

Case Studies

-

Study on Cancer Cell Lines :

A recent study evaluated the anticancer effects of the compound on various human cancer cell lines. The results showed that it effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways. -

Inflammation Model :

Another investigation utilized an animal model of acute inflammation to assess the anti-inflammatory effects of this compound. The findings indicated a significant reduction in paw edema compared to control groups, supporting its potential use in treating inflammatory conditions.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.